4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4-position, a butyl group at the 1-position, and a carboxylic acid group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and their wide range of applications in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of hydrazines with 1,3-diketones or β-ketoesters. For instance, the reaction of 4-bromo-1-butyl-1H-pyrazole with ethyl acetoacetate under acidic conditions can yield the desired compound . Another approach involves the use of a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to yield alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted pyrazoles with various functional groups at the 4-position.
Oxidation and Reduction Reactions: Carboxylates, alcohols, and other derivatives depending on the reaction conditions.
Scientific Research Applications
4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including inhibitors of enzymes such as liver alcohol dehydrogenase.
Agrochemistry: The compound is utilized in the development of agrochemicals, including herbicides and fungicides.
Material Science: It serves as a precursor for the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound is employed in studies investigating the biological activity of pyrazole derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid is primarily related to its ability to interact with specific molecular targets. For instance, as an inhibitor of liver alcohol dehydrogenase, the compound binds to the active site of the enzyme, preventing the conversion of alcohols to aldehydes . This interaction involves hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a tert-butyl group instead of a butyl group.
4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid: Contains a nitro group at the 3-position and a carboxylic acid group at the 5-position.
4-Bromo-1- (2-chloroethyl)-1H-pyrazole: Contains a chloroethyl group at the 1-position.
Uniqueness
4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group at the 1-position and the carboxylic acid group at the 3-position allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and other fields .
Properties
IUPAC Name |
4-bromo-1-butylpyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-2-3-4-11-5-6(9)7(10-11)8(12)13/h5H,2-4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZGYMHKXNHUGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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